molecular formula C46H61N11O12 B12287487 H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2

H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2

Cat. No.: B12287487
M. Wt: 960.0 g/mol
InChI Key: KNYYPYIKSOXJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2 is a synthetic peptide composed of multiple amino acids Each amino acid in the sequence is in its DL form, indicating a mixture of both D- and L- enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2: can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan results in kynurenine, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases by mimicking or inhibiting natural peptides.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2: is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and therapeutic applications.

Properties

Molecular Formula

C46H61N11O12

Molecular Weight

960.0 g/mol

IUPAC Name

N-[1-[[1-[2-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[3-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]butanediamide

InChI

InChI=1S/C46H61N11O12/c1-23(2)37(55-40(63)29-15-16-36(61)50-29)45(68)53-32(20-35(47)60)41(64)52-31(18-25-10-5-4-6-11-25)42(65)56-38(24(3)59)46(69)57-17-9-14-34(57)44(67)54-33(22-58)43(66)51-30(39(48)62)19-26-21-49-28-13-8-7-12-27(26)28/h4-8,10-13,21,23-24,29-34,37-38,49,58-59H,9,14-20,22H2,1-3H3,(H2,47,60)(H2,48,62)(H,50,61)(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,63)(H,56,65)

InChI Key

KNYYPYIKSOXJOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.